

Comparative Efficacy of 5-Hydroxy-2-hydroxymethylpyridine Scaffolds in Drug Discovery

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Compound of Interest

Compound Name: 5-Hydroxy-2-hydroxymethylpyridine

Cat. No.: B1203515

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A detailed analysis of pyridine-based compounds in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data.

This guide provides a comparative overview of the biological efficacy of various compounds derived from **5-hydroxy-2-hydroxymethylpyridine** and related pyridine/pyrimidine structures. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the design and advancement of novel therapeutics. The following sections summarize quantitative efficacy data, detail experimental methodologies, and visualize relevant biological pathways and workflows.

Anticancer Activity

A significant number of studies have focused on the cytotoxic effects of pyridine and pyrimidine derivatives against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of different compound classes.

5-Hydroxymethylpyrimidine Derivatives

Derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below.

Compound ID	HeLa (Cervical Cancer) IC50 (μM)	HepaRG (Hepatocellular Carcinoma) IC50 (μM)	Caco-2 (Colorectal Adenocarcinoma) IC50 (μM)	AGS (Gastric Adenocarcinoma) IC50 (μM)	A172 (Glioblastoma) IC50 (μM)	RPTEC (Normal Renal Cells) IC50 (μM)
3h	-	132.3	-	-	-	>250
3i	>250	>250	>250	>250	>250	>250
3j	>250	>250	>250	>250	>250	>250

Data sourced from a study on the synthesis and biological evaluation of novel 5-hydroxymethylpyrimidines.[1]

Novel Pyridine Heterocyclic Hybrids

A series of novel pyridine heterocyclic hybrids demonstrated potent antiproliferative activities against various cancer cell lines. Notably, compound 3b exhibited superior activity compared to the standard chemotherapeutic agent, Taxol, in certain cell lines.

Compound ID	Huh-7 (Hepatocellular Carcinoma) IC50 (μM)	A549 (Lung Carcinoma) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)
3a	<6.68	<38.05	<12.32
3b	6.54	15.54	6.13
5a	<6.68	<38.05	<12.32
5b	<6.68	<38.05	<12.32
Taxol (Reference)	6.68	38.05	12.32

Data extracted from a study on the discovery of new pyridine heterocyclic hybrids for breast cancer treatment.[2]

Matrix Metalloproteinase (MMP) Inhibition

5-Hydroxy, 5-substituted-pyrimidine-2,4,6-triones have been identified as potent inhibitors of gelatinases MMP-2 and MMP-9, enzymes that play a crucial role in tumor progression and metastasis.

Derivative	Target	IC50 (nM)
Biphenyl derivative with para-COCH3	MMP-2	30
Biphenyl derivative with para-COCH3	MMP-9	21
Biphenyl derivative with para-OCF3	MMP-2	<50
Biphenyl derivative with para-OCF3	MMP-9	<50
Biphenyl derivative with para-SO2CH3	MMP-8	66

These findings highlight the potential of pyrimidine-2,4,6-triones in developing targeted anti-cancer therapies.[3]

Antimicrobial Activity

Certain derivatives of 5-hydroxymethyl-pyrano[2,3-c]pyridines have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicate the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound	Bacterial/Fungal Strain	MIC (µg/mL)
Pyrano[2,3-c]pyridine Derivatives	Various bacterial and fungal strains	12.5 - 25

These compounds demonstrated significant activity, in some cases comparable or superior to standard drugs.[4]

Anti-inflammatory Effects

The anti-inflammatory potential of 3-hydroxy-pyridine-4-one derivatives has been investigated in animal models of inflammation.

Compound	Model	Dose	Inhibition of Edema (%)
Compound A	Carrageenan-induced paw edema	20 mg/kg	67
Compound B	Carrageenan-induced paw edema	200 mg/kg	Significant
Compound B	Carrageenan-induced paw edema	400 mg/kg	Significant
Compound C	Carrageenan-induced paw edema	100 mg/kg	Significant
Compound C	Carrageenan-induced paw edema	200 mg/kg	Significant
Indomethacin (Reference)	Carrageenan-induced paw edema	10 mg/kg	60

All tested compounds showed significant anti-inflammatory activity.[5]

Experimental Protocols

General Procedure for Synthesis of 5-Hydroxymethylpyrimidine Derivatives

The synthesis of 5-hydroxymethylpyrimidine derivatives involved the reduction of corresponding esters. For instance, ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylate was used as a starting material. The reaction mixture was stirred for 3 hours at

ambient temperature. The resulting solid was filtered, washed with methanol and water, and then dried.[1]

Another synthetic route involved refluxing ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate with POCl₃ for 3 hours. The mixture was then poured into icy water and extracted with CHCl₃. The crude product was dissolved in a mixture of methanol and triethylamine, followed by the addition of an appropriate substituted primary alkyl amine.[1]

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

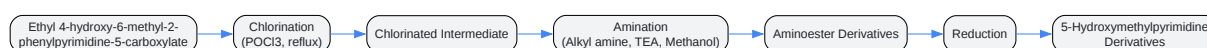
The cytotoxic properties of the synthesized compounds were determined using the neutral red uptake assay. Cancer cell lines (HeLa, HepaRG, Caco-2, AGS, A172) and a normal cell line (RPTEC) were treated with the compounds over a wide concentration range (10–250 µM) for 72 hours. Cell viability and proliferative abilities were assessed by comparing the treated cells with a solvent control (1% DMSO). The IC₅₀ values were then calculated from the dose-response curves.[1]

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats. The test compounds, a vehicle control, and a standard drug (indomethacin) were administered intraperitoneally 30 minutes before the injection of carrageenan into the rat's paw. Four hours later, the paw volume was measured using a plethysmograph to determine the percentage of edema inhibition.[5]

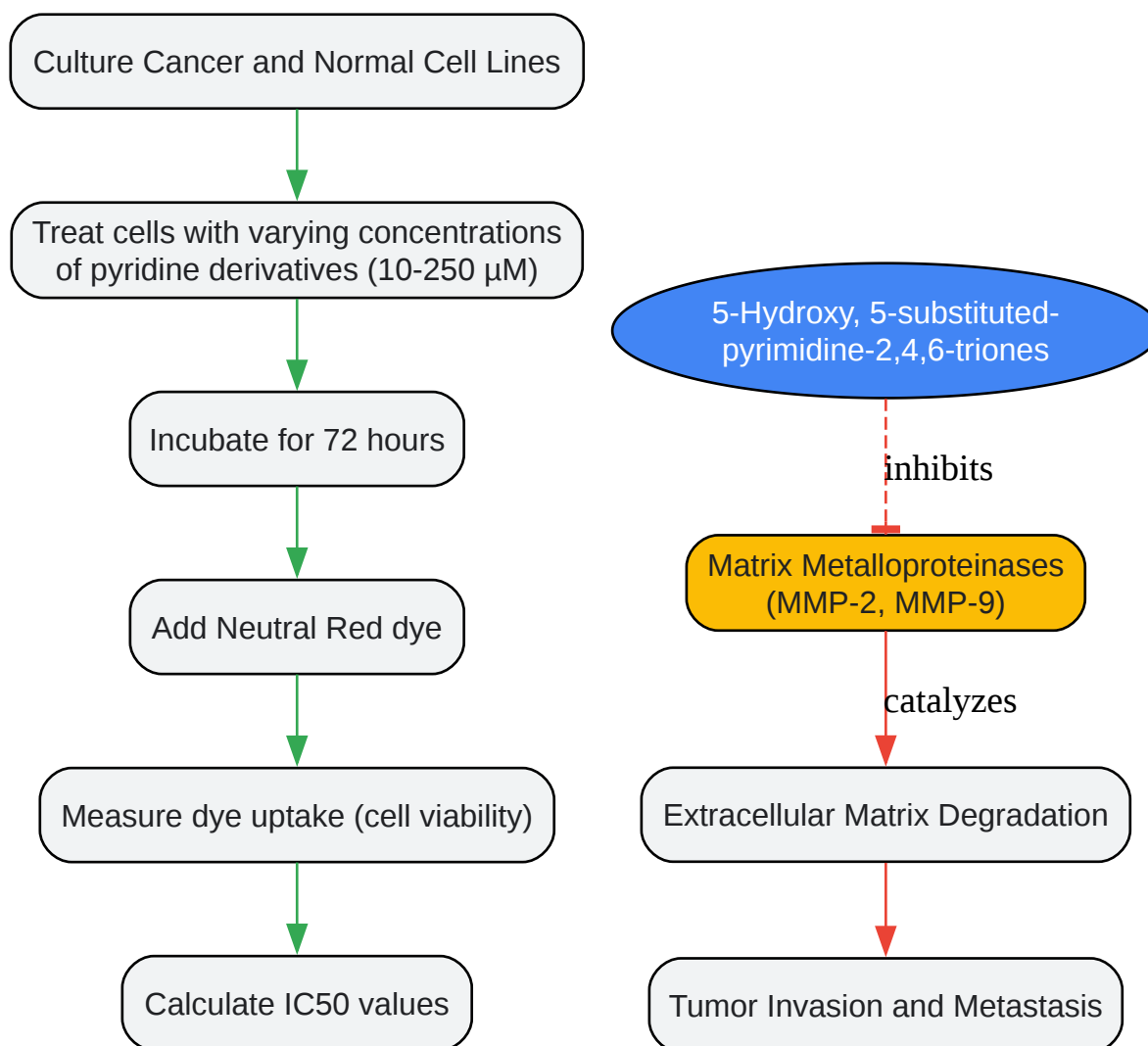
Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms and workflows involved in the evaluation of these pyridine derivatives, the following diagrams have been generated.



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Caption: Synthetic pathway for 5-hydroxymethylpyrimidine derivatives.



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